

S-22153 assay protocol for [specific application e.g., amidolytic activity]

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Compound of Interest

Compound Name: S-22153

Cat. No.: B1680385

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S-22153 Assay Protocol for Amidolytic Activity of Plasmin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **S-22153** (H-D-Val-Leu-Lys-pNA) assay is a widely used method for the determination of plasmin and plasminogen activator activity. **S-22153** is a chromogenic substrate that is specifically cleaved by plasmin, releasing the chromophore p-nitroaniline (pNA). The rate of pNA formation, which can be measured spectrophotometrically at 405 nm, is directly proportional to the plasmin activity in the sample. This application note provides a detailed protocol for measuring the amidolytic activity of plasmin using **S-22153**.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the peptide substrate **S-22153** by plasmin. The reaction releases p-nitroaniline (pNA), which is a yellow-colored compound. The rate of the increase in absorbance at 405 nm is proportional to the plasmin activity.^[1]

Reaction: H-D-Val-Leu-Lys-pNA --(Plasmin)--> H-D-Val-Leu-Lys-OH + pNA

Quantitative Data Summary

The following tables summarize key quantitative data for the **S-22153** assay.

Table 1: **S-22153** Substrate Specifications

Parameter	Value	Reference
Chemical Name	H-D-Valyl-L-leucyl-L-lysine-p-Nitroaniline dihydrochloride	[1]
Molecular Formula	C ₂₃ H ₃₈ N ₆ O ₅ · 2HCl	
Molecular Weight	551.51 g/mol	
Extinction Coefficient (ε) of pNA at 405 nm	9600 M ⁻¹ cm ⁻¹	[2]
Recommended Storage	2-8°C, protected from light	[1][2]

Table 2: Kinetic Parameters of Human Plasmin with **S-22153**

Parameter	Value	Conditions	Reference
K _m	3 x 10 ⁻⁴ mol/L	37°C in 0.05 mol/L Tris buffer, pH 7.4	[1]
V _{max}	0.5 x 10 ⁻⁶ mol/min · CU	37°C in 0.05 mol/L Tris buffer, pH 7.4	[1]

Experimental Protocols

This section provides a detailed methodology for a typical **S-22153** assay to determine plasmin amidolytic activity. This protocol is designed for a 96-well microplate format but can be adapted for cuvette-based spectrophotometers.

Reagent Preparation

- Assay Buffer: 0.05 M Tris-HCl, pH 7.4.

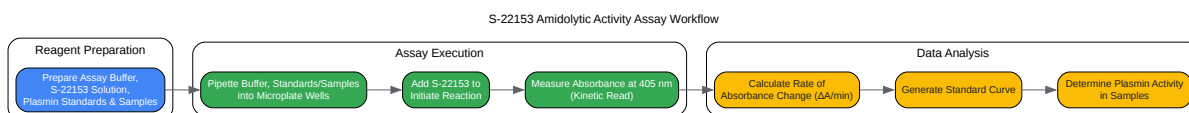
- **S-22153** Stock Solution (3 mM): Dissolve 25 mg of **S-22153** in approximately 15.1 mL of sterile, deionized water. This solution is stable for at least 6 months at 2-8°C.[1][2]
- Plasmin Standard Solutions: Prepare a stock solution of human plasmin in a suitable buffer (e.g., 1:1 glycerol and 2 mmol/L HCl).[3] From this stock, prepare a series of dilutions in the assay buffer to generate a standard curve.
- Test Samples: Dilute test samples containing plasmin to an appropriate concentration range with the assay buffer.

Assay Procedure (Microplate Method)

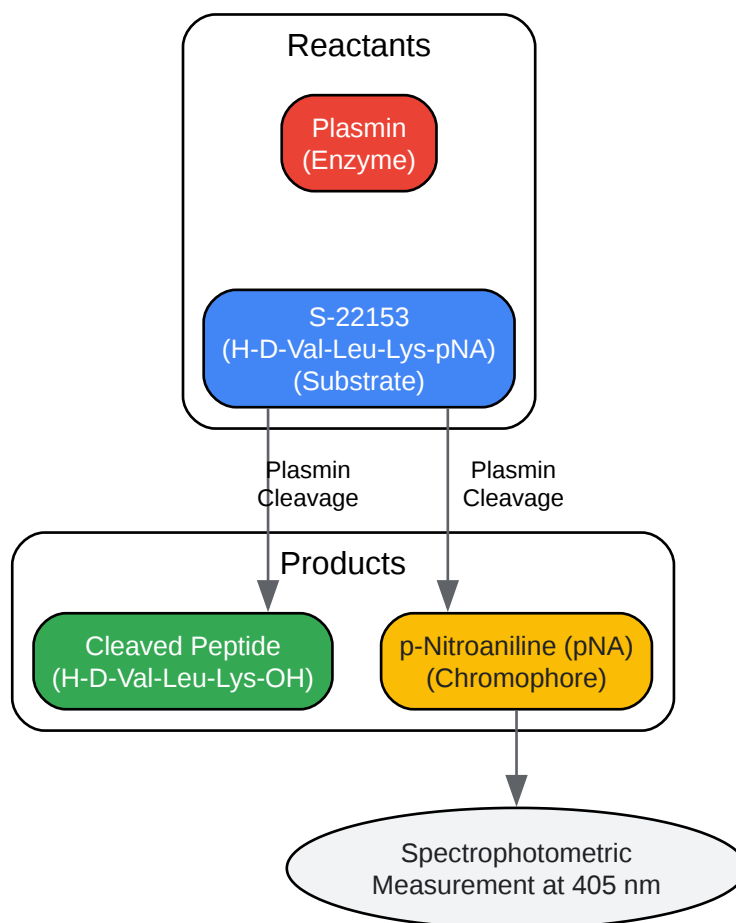
- Pre-warm Reagents: Pre-warm the assay buffer and **S-22153** working solution to the desired reaction temperature (e.g., 37°C).
- Pipette Reagents:
 - Add 50 µL of assay buffer to each well of a 96-well microplate.
 - Add 25 µL of plasmin standard or test sample to the appropriate wells.
 - Include a blank control containing 25 µL of assay buffer instead of the plasmin solution.
- Initiate Reaction: Add 25 µL of pre-warmed 3 mM **S-22153** solution to each well to start the reaction. The final **S-22153** concentration will be 0.75 mM.
- Incubation and Measurement: Immediately place the microplate in a microplate reader pre-set to the reaction temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes.
- Data Analysis:
 - Calculate the rate of change in absorbance per minute ($\Delta A/\text{min}$) for each well from the linear portion of the absorbance versus time curve.
 - Subtract the $\Delta A/\text{min}$ of the blank from the $\Delta A/\text{min}$ of the standards and samples.

- Plot the corrected $\Delta A/\text{min}$ for the plasmin standards against their known concentrations to generate a standard curve.
- Determine the plasmin activity in the test samples by interpolating their corrected $\Delta A/\text{min}$ values from the standard curve.

Diagrams



S-22153 Assay Signaling Pathway



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